CCT128930

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Databases

Searches of scientific databases such as PubChem [] and DrugBank [] do not reveal any ongoing clinical trials or published studies investigating the biological activity or potential therapeutic effects of 4-Cl-CBP-4A.

Literature Review

A comprehensive literature search using scientific databases and search engines yielded no scientific publications mentioning 4-Cl-CBP-4A.

- The molecule contains a piperidine ring, a common scaffold found in many biologically active compounds.

- The presence of an aromatic group (chlorobenzyl) and a pyrrolopyrimidine ring suggests potential for interaction with biological targets.

Further Investigation:

- Patent Literature: Patent databases might reveal information about the synthesis, potential uses, or biological activity of 4-Cl-CBP-4A.

- Contacting Chemical Suppliers: Companies supplying 4-Cl-CBP-4A might have additional information about its intended research applications.

CCT128930 is a novel compound classified as an ATP-competitive inhibitor of the protein kinase AKT (also known as Protein Kinase B). This compound belongs to the pyrrolopyrimidine class and has been identified through fragment-based and structure-based drug design approaches. Its unique mechanism of action involves selective inhibition of AKT over other kinases, such as Protein Kinase A, by targeting a specific amino acid difference. This selectivity is crucial as it minimizes off-target effects, enhancing its therapeutic potential in cancer treatment .

CCT128930 primarily functions by inhibiting the phosphorylation of AKT and its downstream substrates, which are critical for various cellular processes including cell proliferation, survival, and metabolism. The compound has been shown to induce G1-phase cell cycle arrest in PTEN-null U87MG human glioblastoma cells, a mechanism consistent with AKT pathway blockade. In preclinical studies, CCT128930 effectively blocked the phosphorylation of several AKT substrates in both in vitro and in vivo models, demonstrating its potential to impede tumor growth by disrupting critical signaling pathways .

CCT128930 exhibits significant antiproliferative activity against multiple tumor cell lines. In particular, it has demonstrated efficacy in U87MG glioblastoma and HER2-positive PIK3CA-mutant BT474 breast cancer xenografts. The compound not only inhibits AKT activity but also affects other signaling pathways, leading to apoptosis and cell cycle arrest. Notably, treatment with CCT128930 has been associated with increased phosphorylation of extracellular signal-regulated kinases (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), indicating a complex interplay between these pathways .

The synthesis of CCT128930 involves a multi-step process that typically starts with the formation of the pyrrolopyrimidine core structure through condensation reactions followed by various modifications to enhance potency and selectivity. The detailed synthetic route has not been extensively published in open literature, but it generally includes steps such as cyclization and functional group transformations that yield the final active compound .

CCT128930 is primarily investigated for its applications in oncology as an anti-cancer agent. Its ability to selectively inhibit AKT makes it a promising candidate for treating cancers characterized by aberrant AKT signaling. Additionally, ongoing research is exploring its use in combination therapies to enhance the efficacy of other anticancer agents. The compound's unique properties also make it a valuable tool for studying AKT-related biological processes in preclinical models .

Studies have indicated that CCT128930 interacts with various cellular pathways beyond just AKT inhibition. For instance, it has been shown to synergistically enhance the anticancer effects of other agents like VS5584 in osteosarcoma cells. This suggests that CCT128930 may modulate multiple signaling networks within tumor cells, potentially leading to improved therapeutic outcomes when used in combination with other treatments .

CCT128930 can be compared with several other compounds that target similar pathways or exhibit related biological activities:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| GDC-0068 | AKT inhibitor | Selective for all three isoforms of AKT |

| MK-2206 | Allosteric AKT inhibitor | Acts on different conformational states of AKT |

| AZD5363 | ATP-competitive AKT inhibitor | Dual inhibition of both AKT and mTOR pathways |

| Perifosine | Akt pathway inhibitor | Targets multiple signaling pathways including PI3K |

CCT128930's uniqueness lies in its selective inhibition of AKT while minimizing effects on other kinases like Protein Kinase A, which is critical for reducing side effects associated with broader kinase inhibitors . This selectivity enhances its potential as a therapeutic agent specifically targeting cancers driven by aberrant AKT signaling.

Chemical Nomenclature and Identification

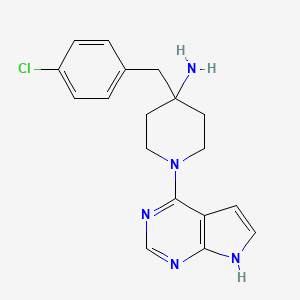

CCT128930 is systematically named 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine under IUPAC guidelines. Its CAS registry number is 885499-61-6, and it is cataloged under multiple synonyms, including CCT-128930 and 4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine. The compound is identified by PubChem CID 17751819 and molecular formula C₁₈H₂₀ClN₅, with a molecular weight of 341.84 g/mol.

Pyrrolopyrimidine Core Structure

CCT128930 features a 7H-pyrrolo[2,3-d]pyrimidine heterocyclic core, a bicyclic system comprising fused pyrrole and pyrimidine rings. This core is substituted at the 4-position with a piperidin-4-amine group, which is further modified by a 4-chlorobenzyl moiety. The pyrrolopyrimidine scaffold is critical for ATP-competitive binding to kinases, as it mimics the purine ring of ATP.

Classification within AKT Inhibitor Compounds

CCT128930 is classified as a potent, selective ATP-competitive inhibitor of AKT2 (protein kinase B), with an IC₅₀ of 6 nM in cell-free assays. It exhibits 28-fold selectivity over the closely related PKA kinase (IC₅₀ = 168 nM) and 20-fold selectivity over p70S6K (IC₅₀ = 120 nM). This selectivity arises from targeting a methionine residue (Met282 in AKT2) absent in other AGC-family kinases.

Physicochemical Properties

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀ClN₅ |

| Molecular Weight | 341.84 g/mol |

| XLogP3 | 3.2 (predicted) |

The compound’s molecular weight and lipophilicity (LogP ≈ 3.2) align with Lipinski’s rule of five, suggesting favorable drug-like properties.

Structural Configuration and Bond Characteristics

Key structural features include:

- A piperidine ring substituted at the 1-position with the pyrrolopyrimidine core and at the 4-position with a chlorobenzyl group.

- Hydrogen-bond donors/acceptors: The piperidin-4-amine group provides two H-bond donors, while the pyrrolopyrimidine core offers three H-bond acceptors.

- Chlorine atom at the para position of the benzyl group enhances hydrophobic interactions and metabolic stability.

The 3D conformation reveals a planar pyrrolopyrimidine core stacked against the piperidine ring, stabilized by π-π interactions.

Solubility Profiles and Physical State

| Solvent | Solubility (25°C) |

|---|---|

| DMSO | 25 mg/mL (73.13 mM) |

| Ethanol | 5 mg/mL (14.62 mM) |

| Water | Insoluble |

CCT128930 exists as a white to off-white solid under standard conditions. Its poor aqueous solubility necessitates formulation with solubilizing agents (e.g., Captisol) for in vivo studies.

Synthetic Pathways and Chemical Development

Fragment-Based and Structure-Based Design Approaches

CCT128930 was developed using fragment-based drug design (FBDD) starting from a 7-azaindole scaffold. Structural optimization targeted the ATP-binding pocket of AKT2, leveraging X-ray crystallography to exploit a methionine residue (Met282) unique to AKT isoforms. Computational modeling guided the addition of the 4-chlorobenzyl-piperidine moiety to enhance selectivity over PKA.

Chemical Synthesis Methodology

The synthesis involves four key steps:

- Core Formation: Cyclization of ethyl cyanoacetate and thiourea to form 2-sulfydryl-4-amino-6-hydroxy pyrimidine.

- Chlorination: Treatment with phosphorus oxychloride (POCl₃) yields 4-chloropyrrolo[2,3-d]pyrimidine.

- Piperidine Coupling: Alkylation of 4-chlorobenzylamine with tert-butyl 4-cyanopiperidine-1-carboxylate, followed by deprotection.

- Final Assembly: Buchwald-Hartwig coupling of the pyrrolopyrimidine core with the piperidine intermediate.

A representative reaction sequence is illustrated below:

Ethyl cyanoacetate → 2-sulfydryl-4-amino-6-hydroxy pyrimidine → 4-chloropyrrolo[2,3-d]pyrimidine ↓ Piperidine intermediate + 4-chlorobenzyl bromide → CCT128930 Structural Verification and Characterization Techniques

- Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) confirms peaks at δ 12.53 (pyrrole NH), 8.56 (pyrimidine H), and 7.67–6.58 (aromatic H).

- Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 342.1, consistent with the molecular formula.

- X-ray Crystallography: Resolved structures reveal binding to AKT2’s ATP pocket, with key interactions at Met282 and Glu228.

- HPLC: Purity ≥98% (C18 column, acetonitrile/water gradient).

AKT Inhibition Mechanism

ATP-Competitive Binding Characteristics

CCT128930 operates as a potent ATP-competitive inhibitor of AKT, directly competing with adenosine triphosphate for binding to the kinase active site [1] [2]. The compound exhibits remarkable potency with an IC50 of 6 nM against AKT2, establishing it as one of the most potent AKT inhibitors developed through fragment-based drug discovery approaches [1] [2]. This ATP-competitive mechanism involves the compound occupying the ATP binding pocket of AKT, thereby preventing the phosphorylation of downstream substrates that rely on ATP as a phosphate donor [1].

The binding affinity demonstrates exceptional strength, with CCT128930 showing sustained inhibition of AKT activity over extended time periods. In cellular studies, the compound maintains AKT inhibition for up to 48 hours following initial treatment, indicating strong binding kinetics and slow dissociation from the target [1]. The ATP-competitive nature of this inhibition has been confirmed through biochemical assays that measure the compound's ability to compete with varying concentrations of ATP [1] [2].

| Parameter | Value | Reference |

|---|---|---|

| AKT2 IC50 | 6 nM | [1] [2] [3] |

| Binding Mode | ATP-competitive | [1] [2] |

| Inhibition Duration | Up to 48 hours | [1] |

| Molecular Weight | 341.84 g/mol | [1] [4] [5] |

Selective Targeting of AKT2 Isoform

CCT128930 demonstrates preferential inhibition of the AKT2 isoform compared to other AKT family members, though specific comparative data for AKT1 and AKT3 inhibition are limited in the available literature [1] [2]. The compound's selectivity profile reveals its ability to distinguish between closely related kinases within the AGC kinase family, particularly showing 28-fold selectivity over protein kinase A and 20-fold selectivity over p70S6K [1] [2] [6].

The structural basis for this selectivity involves the compound's interaction with specific amino acid residues that differ between AKT isoforms and related kinases. This selective binding is achieved through the pyrrolopyrimidine core structure, which forms hydrogen bonds with the hinge region of the kinase domain, coupled with the 4-aminopiperidine moiety that provides additional selectivity through interactions with specific residues unique to AKT2 [7] [8].

The compound's selectivity extends beyond the AKT family, showing minimal cross-reactivity with 47 other kinases tested in comprehensive selectivity panels, with only CHK2 and Rock-II showing some inhibition at higher concentrations [1]. This selectivity profile is crucial for minimizing off-target effects and reducing potential adverse reactions in therapeutic applications.

Amino Acid Targeting for PKA/AKT Selectivity

The selectivity of CCT128930 for AKT over protein kinase A is achieved through targeting a single amino acid difference between these closely related kinases [1] [2] [6]. Specifically, the compound targets Met282 in AKT, which corresponds to Met173 in PKA-AKT chimera studies [1] [6] [9]. This single amino acid difference enables the compound to achieve remarkable 28-fold selectivity over PKA, despite the high structural similarity between these AGC kinases [1] [2] [6].

The molecular mechanism underlying this selectivity involves the compound's 4-chlorobenzyl side chain, which is positioned to interact favorably with the methionine residue in AKT while creating less favorable interactions with the corresponding residue in PKA [6] [9] [10]. This targeted approach represents a sophisticated example of structure-based drug design, where subtle differences in the binding pocket are exploited to achieve selectivity between highly homologous targets.

The pyrrolopyrimidine core of CCT128930 provides the primary binding interaction with the ATP binding site, while the piperidine linker and chlorobenzyl substituent contribute to the selectivity profile [7] [8]. This design strategy has proven successful in creating a compound that maintains potent AKT inhibition while minimizing interference with PKA signaling pathways [1] [2].

Downstream Signaling Modulation

Effects on AKT Substrate Phosphorylation

CCT128930 demonstrates profound effects on the phosphorylation of direct AKT substrates, with inhibition occurring at concentrations of 5 μM or higher [1] [11]. The compound effectively blocks phosphorylation of multiple key AKT substrates, including GSK3β at Ser9, PRAS40 at Thr246, FOXO1 at Thr24, and FOXO3a at Thr32 [1] [11]. These effects occur with distinct temporal patterns, with some substrates showing rapid inhibition within 30 minutes of treatment, while others require longer exposure times.

The inhibition of GSK3β phosphorylation occurs rapidly, with marked reduction observed within 30 minutes of CCT128930 treatment [1]. This rapid response indicates direct interference with AKT kinase activity rather than indirect effects through other signaling pathways. PRAS40 phosphorylation at Thr246 similarly shows rapid and sustained inhibition, with effects maintained for at least 24 hours following treatment [1] [11].

FOXO transcription factors show differential responses to CCT128930 treatment, with FOXO3a phosphorylation at Thr32 decreasing after one hour of exposure, while FOXO1 phosphorylation at Thr24 remains relatively constant [1]. This differential response suggests that CCT128930 may have varying effects on different FOXO family members or that these substrates have different sensitivities to AKT inhibition.

| AKT Substrate | Inhibition Concentration | Time Course | Pathway Role |

|---|---|---|---|

| GSK3β (Ser9) | ≥5 μM | Rapid loss from 30 min | Direct AKT substrate |

| PRAS40 (Thr246) | ≥5 μM | Marked loss from 30 min | Direct AKT substrate |

| FOXO1 (Thr24) | ≥5 μM | Constant throughout | Direct AKT substrate |

| FOXO3a (Thr32) | ≥5 μM | Decrease after 1 hour | Direct AKT substrate |

PI3K-AKT-mTOR Pathway Regulation

CCT128930 significantly impacts the PI3K-AKT-mTOR signaling cascade, demonstrating effects on both direct AKT targets and downstream mTOR effectors [1] [12] [13]. The compound inhibits phosphorylation of S6 ribosomal protein at Ser235/236, a downstream target of mTOR, at concentrations of 10 μM or higher [1] [11]. This inhibition occurs with a temporal delay compared to direct AKT substrates, with complete loss of S6RP phosphorylation observed after 2 hours of treatment [1].

The differential effects on S6RP phosphorylation sites reveal the complexity of mTOR pathway regulation. While CCT128930 effectively inhibits S6RP phosphorylation at Ser235/236, it has minimal effects on phosphorylation at Ser240/244, which only decreases after 4 hours of treatment [1] [11]. This selective inhibition pattern suggests that different kinases may be responsible for phosphorylating these sites, or that they have varying sensitivities to upstream AKT inhibition.

The compound's effects on the PI3K-AKT-mTOR pathway extend beyond direct substrate phosphorylation to include regulation of pathway feedback mechanisms. CCT128930 treatment initially causes an increase in AKT phosphorylation at Ser473 up to concentrations of 20 μM, followed by decreased phosphorylation at higher concentrations [1] [14]. This biphasic response likely reflects the disruption of negative feedback loops that normally regulate AKT activity.

Studies in osteosarcoma cells demonstrate that CCT128930 effectively inhibits both phosphorylated p70S6K and phosphorylated AKT expression, confirming its dual impact on the pathway [12] [13]. The compound's ability to modulate multiple nodes within the PI3K-AKT-mTOR network contributes to its potent antiproliferative effects and represents a comprehensive approach to pathway inhibition.

Impact on GSK3β, PRAS40, and FOXO Signaling

CCT128930 exerts specific and profound effects on three critical AKT substrates: GSK3β, PRAS40, and FOXO proteins, each of which plays essential roles in cellular metabolism, survival, and transcriptional regulation [1] [11] [15]. The inhibition of GSK3β phosphorylation at Ser9 occurs rapidly following CCT128930 treatment, with effects observed within 30 minutes and sustained for at least 24 hours before partial recovery at 48 hours [1]. This inhibition is significant because GSK3β is a key regulator of glycogen synthesis, cell cycle progression, and apoptosis.

PRAS40 phosphorylation at Thr246 represents one of the most consistently affected substrates, showing marked and sustained inhibition throughout the treatment period [1] [11]. PRAS40 functions as both an AKT substrate and a component of mTORC1, positioning it at the crossroads of the PI3K-AKT and mTOR signaling pathways [15]. The sustained inhibition of PRAS40 phosphorylation indicates that CCT128930 effectively disrupts this critical regulatory node, potentially contributing to its antiproliferative effects.

The compound demonstrates differential effects on FOXO transcription factors, with FOXO3a phosphorylation at Thr32 decreasing after one hour of treatment, while FOXO1 phosphorylation at Thr24 remains relatively constant [1] [11]. This differential response is significant because FOXO proteins regulate the expression of genes involved in cell cycle arrest, apoptosis, and stress resistance. The dephosphorylation of FOXO proteins allows their nuclear translocation and activation of target genes, contributing to the growth inhibitory effects of CCT128930.